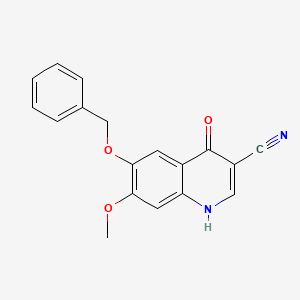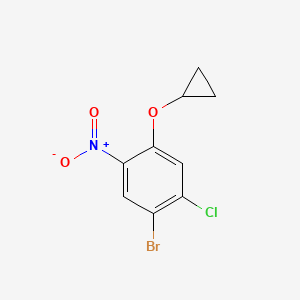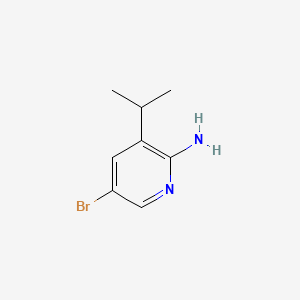
5-Bromo-3-isopropylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-isopropylpyridin-2-amine is a brominated pyridine derivative with an isopropyl group at the 3-position and an amino group at the 2-position
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized by brominating 3-isopropylpyridin-2-amine using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the bromo group using aryl boronic acids or boronic esters.
Industrial Production Methods: Industrial production typically involves large-scale bromination and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in 5-bromo-3-isopropylpyridin-2-nitro.
Reduction: Reduction reactions can reduce the nitro group back to the amino group.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophilic substitution reactions often use strong bases or nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: 5-bromo-3-isopropylpyridin-2-nitro
Reduction: this compound (reformed)
Substitution: Various substituted pyridines depending on the nucleophile used
科学的研究の応用
Chemistry: 5-Bromo-3-isopropylpyridin-2-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 5-Bromo-3-isopropylpyridin-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits specific signaling pathways or DNA replication processes.
類似化合物との比較
5-Bromo-2-methylpyridin-3-amine
3-Amino-2-bromopyridine
2-Amino-3-bromopyridine
Uniqueness: 5-Bromo-3-isopropylpyridin-2-amine is unique due to its isopropyl group, which can influence its reactivity and biological activity compared to other brominated pyridines
特性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
5-bromo-3-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3,(H2,10,11) |
InChIキー |
JEJGUSRMRUYPCY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=CC(=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


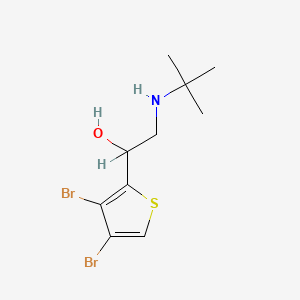
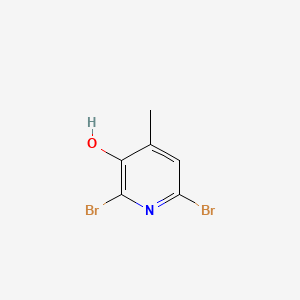
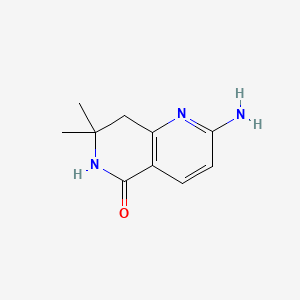


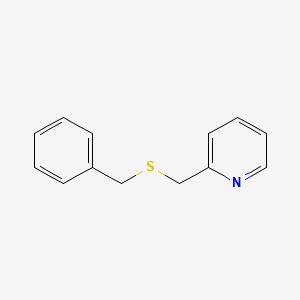

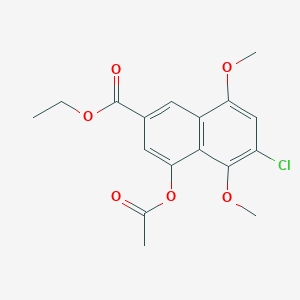
![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)

![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
